N-(2-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(2-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 303796-68-1
VCID: VC0382142
InChI: InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
SMILES: COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol

N-(2-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 303796-68-1

Main Products

VCID: VC0382142

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4g/mol

N-(2-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 303796-68-1

CAS No. 303796-68-1
Product Name N-(2-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula C17H16N2O3S
Molecular Weight 328.4g/mol
IUPAC Name N-(2-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Standard InChIKey CIZZZPOLANIAHV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Canonical SMILES COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
PubChem Compound 2834469
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator